N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide
Description
N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core and a cyclopropyl group
Properties
IUPAC Name |
N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-14(18-9-15(5-6-15)10-3-4-10)11-8-17-12-2-1-7-16-13(11)12/h1-2,7-8,10,17H,3-6,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWGZRANFSFGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)CNC(=O)C3=CNC4=C3N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolo[3,2-b]pyridine core. This can be achieved through various methods, such as the Fischer indole synthesis or the Suzuki–Miyaura coupling . The cyclopropyl group is then introduced through a series of reactions, including alkylation and cyclopropanation .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and reduce costs. This often includes the use of catalysts and advanced reaction conditions to streamline the process. The choice of solvents, temperature, and pressure conditions are critical factors in achieving efficient industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(1-cyclopropylcyclopropyl)methyl]-1H-pyrrolo[3,2-b]pyridine-3-carboxamide include other pyrrolopyridine derivatives, such as:
Pyrrolo[3,4-c]pyridine: Known for its broad spectrum of pharmacological properties.
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Uniqueness
What sets this compound apart is its unique combination of a pyrrolo[3,2-b]pyridine core with a cyclopropyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
